Altamycin A
Overview
Description
Altamycin A, also known as Antimycin A, is a secondary metabolite produced by various species of the genus Streptomyces. It is part of a group of related compounds called antimycins. This compound is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. It has been widely studied for its applications in both scientific research and industrial processes .
Mechanism of Action
Target of Action
The primary target of Altamycin A is the cytochrome c reductase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.
Mode of Action
This compound acts as an inhibitor of cellular respiration , specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, effectively halting cellular respiration .
Biochemical Pathways
By inhibiting cytochrome c reductase, this compound disrupts the electron transport chain , a key biochemical pathway in the cell . This disruption affects the cell’s ability to produce ATP, the main energy currency of the cell, leading to a decrease in cellular energy levels.
Result of Action
The inhibition of cellular respiration by this compound leads to a decrease in ATP production . This can have a variety of effects on the cell, depending on the cell type and the energy demands of the cell. In some cases, this can lead to cell death, making this compound potentially useful as a therapeutic agent.
Biochemical Analysis
Biochemical Properties
Altamycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of pathogenic fungi . It interacts with various enzymes and proteins within fungal cells, disrupting their normal functions. One of the key interactions is with the enzyme cytochrome c reductase, where this compound binds to the Qi site, inhibiting the reduction of ubiquinone to ubiquinol . This disruption in the electron transport chain leads to a halt in ATP production, ultimately causing cell death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it inhibits aerobic respiration by targeting the electron transport chain . This inhibition leads to an increase in reactive oxygen species (ROS) production, overwhelming the cell’s antioxidant defenses and resulting in oxidative stress and cell death . Additionally, this compound affects cell signaling pathways and gene expression, further contributing to its antifungal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound disrupts the Q-cycle, preventing the reduction of ubiquinone to ubiquinol . This disruption leads to a cessation of ATP production and an increase in ROS, which damages cellular components and induces cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antifungal activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that this compound can induce long-term changes in cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in inhibiting the electron transport chain . The compound interacts with enzymes such as cytochrome c reductase, disrupting the normal flow of electrons and leading to a buildup of metabolic intermediates . This disruption affects metabolic flux and can alter the levels of various metabolites, contributing to its antifungal activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in the mitochondria, where it exerts its primary effects on the electron transport chain . This localization is facilitated by its affinity for mitochondrial membranes and its ability to cross cellular barriers .
Subcellular Localization
This compound predominantly localizes to the mitochondria, where it targets the electron transport chain . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with cytochrome c reductase and other components of the mitochondrial respiratory chain . The targeting of this compound to the mitochondria is likely mediated by specific signals or post-translational modifications that direct it to this organelle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Altamycin A is typically isolated from the fermentation broth of Streptomyces species. The production involves cultivating the bacteria under specific conditions that promote the synthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth and production, the compound is extracted using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Altamycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of analogs with different properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Altamycin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study electron transport and oxidative phosphorylation.
Biology: Employed in studies of mitochondrial function and apoptosis.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized as a piscicide in fisheries management to control fish populations
Comparison with Similar Compounds
Altamycin A is part of a group of related compounds called antimycins. Similar compounds include:
Antimycin A1: Differing by the length of the alkyl chain.
Antimycin A2, A3, A4: Each differing in the length or branching of the alkyl or acyl substituents
Uniqueness: this compound is unique due to its potent inhibitory effects on the electron transport chain and its ability to induce apoptosis. Its structural variations allow for the study of different biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMKBMTPOIJDI-BFDXHBRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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